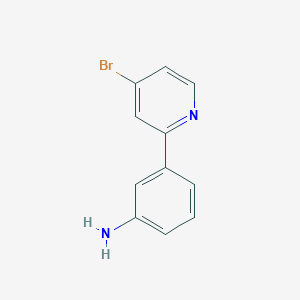

3-(4-Bromopyridin-2-yl)aniline

Description

Contextualization of Bromo-Substituted Pyridine-Aniline Scaffolds in Organic Chemistry

Bromo-substituted pyridine-aniline scaffolds are a notable class of heterocyclic compounds within organic chemistry. This structural motif, characterized by a bromine atom on a pyridine (B92270) ring linked to an aniline (B41778) group, is a versatile building block for synthesizing more complex molecules. The bromine atom provides a reactive site for various cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functional groups. acs.org This reactivity is fundamental for constructing large and intricate molecular structures. acs.org

The pyridine and aniline components also contribute to the scaffold's utility. The nitrogen atom in the pyridine ring can function as a ligand for metal catalysts or as a hydrogen bond acceptor, thereby influencing the molecule's conformation and reactivity. The aniline portion offers a site for further modifications, such as acylation or alkylation, and its electronic properties can be adjusted by substituents on the aromatic ring. This combination of features makes bromo-substituted pyridine-aniline scaffolds valuable intermediates in the creation of a wide array of organic materials and biologically active compounds.

Significance of Pyridinyl-Aniline Derivatives in Advanced Chemical Research

Pyridinyl-aniline derivatives have attracted significant interest in advanced chemical research, particularly in medicinal chemistry and materials science. chemimpex.com Their capacity to interact with various biological targets has spurred investigations into their potential as therapeutic agents. For example, certain pyridinyl-aniline derivatives have been explored as inhibitors of protein kinases, enzymes that are crucial in cell signaling and often dysregulated in diseases like cancer. chemimpex.com The specific spatial arrangement of the pyridine and aniline rings facilitates precise interactions with the ATP-binding site of these kinases.

In materials science, pyridinyl-aniline derivatives are employed in the design of novel organic light-emitting diodes (OLEDs), sensors, and functional polymers. chemimpex.com The tunable electronic properties of these molecules make them suitable for applications as charge-transporting materials or fluorescent emitters. researchgate.net The pyridine nitrogen can also coordinate with metal ions, leading to the formation of metallo-organic frameworks (MOFs) with potential uses in gas storage and catalysis. The adaptability of the pyridinyl-aniline scaffold continues to drive the development of new materials with customized optical and electronic characteristics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

3-(4-bromopyridin-2-yl)aniline |

InChI |

InChI=1S/C11H9BrN2/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H,13H2 |

InChI Key |

XXTSYFVFWXPBOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CC(=C2)Br |

Origin of Product |

United States |

Chemical Properties and Synthesis of 3 4 Bromopyridin 2 Yl Aniline

The chemical compound 3-(4-Bromopyridin-2-yl)aniline is a derivative of pyridine (B92270) and aniline (B41778). It is identified by the CAS Number 1215071-78-5. chiralen.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H9BrN2 |

| Molecular Weight | 249.11 g/mol |

| Purity | 98% |

| Storage Temperature | 2-8°C |

Data sourced from available chemical supplier information. chiralen.com

The synthesis of related bromo-substituted pyridinyl compounds often involves multi-step procedures. For instance, the synthesis of 4-(5-bromopyridin-2-yl)-N,N-diphenylaniline is achieved through a Suzuki coupling reaction between N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 5-bromo-2-iodopyridine, catalyzed by a palladium complex. rsc.org Another example is the synthesis of 1-(6-Bromopyridin-2-yl)ethanone, which starts from 2,6-dibromopyridine (B144722) and involves a reaction with t-butyllithium followed by N,N-dimethylacetamide. unam.mx

Chemical Reactivity and Transformation Studies of 3 4 Bromopyridin 2 Yl Aniline

Reactivity at the Bromine Atom

The bromine atom on the pyridine (B92270) ring is a key site for functionalization, participating in nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. In the context of 3-(4-Bromopyridin-2-yl)aniline, the electron-withdrawing nature of the pyridine nitrogen atom facilitates the displacement of the bromine atom by nucleophiles. This reactivity is particularly pronounced when strong electron-withdrawing groups are present on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgjuniperpublishers.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of this tetrahedral intermediate. libretexts.org The subsequent loss of the bromide ion restores the aromaticity of the pyridine ring. libretexts.org Common nucleophiles in these reactions include amines, thiols, and alkoxides. evitachem.comvulcanchem.com For instance, the chlorine atom in similar chloro-substituted pyridines can be displaced by strong nucleophiles like ammonia (B1221849) and thiophenol. vulcanchem.com The reaction of ortho-iodobenzamides with amines in the presence of pyridine has been shown to proceed ortho-specifically, highlighting the potential for directed SNAr reactions. rsc.org

It's important to note that the position of the nucleophilic attack can be influenced by the presence of other substituents. In some cases, nucleophilic substitution of hydrogen (SNArH) can occur faster than the substitution of a halogen. juniperpublishers.comorganic-chemistry.org

Cross-Coupling Reactions as Substrates for Further Functionalization

The carbon-bromine bond in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netnih.gov The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. rsc.org For example, the coupling of 2-bromopyridine (B144113) with various boronic acids has been successfully achieved using palladium/N-heterocyclic carbene complexes as catalysts. researchgate.net Similarly, 2-(4-Bromophenyl)pyridine can undergo Suzuki coupling to form more complex structures. chemicalbook.com The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, especially with heteroaryl substrates which can be challenging. researchgate.netnih.govnih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Arylboronic acids | Pd/N-heterocyclic carbene | Not specified | Not specified | Unsymmetrical arylpyridine ketones | Good |

| 2,3-Dichloropyridine | Anilines | Not specified | Not specified | Not specified | α-carbolines | Not specified |

| 3-Bromo-2-aminopyridine | Aryl iodides | Different catalysts for each step | Not specified | Not specified | α-carbolines | Not specified |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Aryl and het-aryl boronic acids | Not specified | Not specified | Not specified | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs | Moderate to good |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. organic-chemistry.orgnih.gov It involves the palladium-catalyzed coupling of an aryl bromide with a primary or secondary amine in the presence of a strong base, such as sodium tert-butoxide. organic-chemistry.orgresearchgate.net The choice of phosphine (B1218219) ligand is critical for the efficiency of the Buchwald-Hartwig amination. researchgate.netorganic-synthesis.com Both bulky, electron-rich phosphines and chelating bis(diphenylphosphane) ligands have proven effective in the coupling of amines with 2-bromopyridines. researchgate.net Solvent-free protocols have also been developed, offering a more environmentally friendly approach. researchgate.net

| Parameter | Description | Examples |

|---|---|---|

| Catalyst | Palladium source, often Pd(OAc)₂ or Pd₂(dba)₃. researchgate.netorganic-synthesis.com | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ |

| Ligand | Crucial for catalytic activity. Electron-rich, bulky phosphines are common. researchgate.net | BINAP, DPPF, XANTPHOS, DavePhos, XPhos organic-synthesis.comsemanticscholar.org |

| Base | Typically a strong, non-nucleophilic base is required. researchgate.net | NaOt-Bu, K₂CO₃, Cs₂CO₃ organic-synthesis.com |

| Solvent | Anhydrous, aprotic solvents are generally used. | Toluene (B28343), Dioxane, DMF organic-synthesis.comsemanticscholar.org |

| Amine | Primary or secondary amines can be used as nucleophiles. organic-chemistry.org | Aniline (B41778), Benzylamine, Morpholine semanticscholar.org |

Reduction of the Carbon-Bromine Bond

While less common as a primary synthetic goal, the reduction of the carbon-bromine bond to a carbon-hydrogen bond can occur under certain reaction conditions, often as a side reaction in cross-coupling processes. This can be achieved using various reducing agents or catalytic hydrogenation. For example, nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides has been reported to yield alkylated pyridines. organic-chemistry.org

Reactivity at the Amino Group

The amino group on the aniline ring is another key reactive site, susceptible to electrophilic attack and oxidation.

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions of the aniline ring. wvu.edu This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic system, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. wvu.eduuomustansiriyah.edu.iq

The mechanism of electrophilic aromatic substitution (EAS) involves the initial attack of the π-electrons of the benzene (B151609) ring on an electrophile, forming a resonance-stabilized carbocation. uomustansiriyah.edu.iqminia.edu.eg A subsequent deprotonation step by a base restores the aromaticity of the ring. uomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egmakingmolecules.com For instance, nitration of anilines typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eg However, the strong activating nature of the amino group can lead to multiple substitutions and oxidation side reactions. wvu.edu To control the reactivity, the amino group is often protected, for example, by acetylation to form an acetanilide, which is less activating.

Oxidation Reactions

The amino group of anilines is susceptible to oxidation by various oxidizing agents. The oxidation products can vary depending on the oxidant and reaction conditions, and may include nitroso, nitro, or polymeric species. For example, the amino group of 3-Bromo-2-methylpyridin-4-amine can be oxidized to a nitro or imino functionality using reagents like hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or ruthenium tetroxide (RuO₄).

Condensation Reactions

The amino group of this compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). internationaljournalcorner.comresearchgate.net These reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds. internationaljournalcorner.com The resulting Schiff bases are often stable, crystalline compounds with a variety of applications, including as ligands in coordination chemistry. internationaljournalcorner.comresearchgate.netresearchgate.networldscientificnews.com

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to yield the imine. Aromatic aldehydes are commonly used in these reactions, leading to the formation of stable aromatic Schiff bases due to conjugation. researchgate.net

Reaction with Aldehydes: Condensation of this compound with various substituted benzaldehydes in an appropriate solvent, often with catalytic acid or base, yields the corresponding N-benzylideneaniline derivatives. For instance, the reaction with salicylaldehyde (B1680747) derivatives has been reported to produce Schiff bases. researchgate.net

Reaction with Ketones: Similarly, ketones can react with this compound, although the reaction might be less facile than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group.

A study detailed the synthesis of a Schiff base by reacting 2-amino-5-bromopyridine (B118841) with ethyl acetoacetate, highlighting the reactivity of the amino group in a similar pyridine derivative. researchgate.netresearchgate.net Another work described the synthesis of various Schiff bases through the condensation of aniline derivatives with benzaldehyde (B42025) derivatives. researchgate.net

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Substituted Aldehyde | Schiff Base (Imine) | internationaljournalcorner.comresearchgate.net |

| This compound | Substituted Ketone | Schiff Base (Imine) | internationaljournalcorner.com |

| 2-Amino-5-bromopyridine | Ethyl acetoacetate | Schiff Base | researchgate.netresearchgate.net |

| Aniline Derivatives | Benzaldehyde Derivatives | Schiff Base | researchgate.net |

Amidation Reactions

The amino group of this compound can undergo acylation with carboxylic acid derivatives to form amides. This is a crucial transformation in medicinal chemistry and materials science, as the amide bond is a key structural feature in many biologically active molecules and polymers. growingscience.com The reaction typically involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of an acylating agent. ualberta.capressbooks.pub

Common acylating agents and reaction conditions include:

Acyl Chlorides: In one of the most common methods, an acyl chloride reacts with the aniline in the presence of a base (like pyridine or NaOH) to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Carboxylic Acids with Coupling Agents: Direct condensation with a carboxylic acid can be achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.comajchem-a.com These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine.

Anhydrides: Acid anhydrides react with the aniline to form the corresponding amide and a carboxylic acid as a byproduct.

Research has shown that amides can be synthesized by coupling various aromatic and aliphatic acids with amines using different catalysts. growingscience.com The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products. For instance, a general procedure for amide synthesis involves reacting an amine with an α-bromo nitroalkane in the presence of N-iodosuccinimide (NIS) and a base like K2CO3 in a THF/water solvent system. nih.gov

Table 2: Common Reagents for Amidation Reactions

| Reagent Type | Example | Role | Reference |

| Acylating Agent | Acyl Chloride | Provides the acyl group | uomustansiriyah.edu.iq |

| Acylating Agent | Carboxylic Acid | Provides the acyl group | growingscience.com |

| Coupling Agent | DCC, HATU | Activates the carboxylic acid | growingscience.comajchem-a.com |

| Base | Pyridine, NaOH, K2CO3 | Neutralizes acidic byproducts | uomustansiriyah.edu.iqnih.gov |

| Solvent | THF, Dichloromethane | Reaction medium | nih.gov |

Reactivity of the Pyridine Nitrogen

Coordination Chemistry and Ligand Properties

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. libretexts.org This, combined with the aniline nitrogen, allows the molecule to act as a bidentate or bridging ligand in the formation of metal complexes. nih.gov The ability of pyridine and its derivatives to form stable complexes with a wide range of transition metals is well-documented. libretexts.orgresearchgate.net

The coordination can lead to the formation of various structures, from simple mononuclear complexes to more complex polynuclear or coordination polymers. The electronic and steric properties of the substituents on the pyridine and aniline rings can influence the stability, geometry, and reactivity of the resulting metal complexes. For example, this compound can act as a P,N-bridging ligand in palladium complexes. nih.gov

Research into related compounds, such as those derived from 2-amino-5-bromopyridine, has shown the formation of metal complexes with Co, Ni, and Cu. rsc.org The study of these complexes is an active area of research due to their potential applications in catalysis and materials science. researchgate.netrsc.org For instance, ruthenium(II) complexes with a ligand derived from (E)-N-((6-bromopyridin-2-yl)methylene)-4-(methylthio)aniline have been synthesized. dntb.gov.ua

Table 3: Coordination Behavior of Pyridine Derivatives

| Ligand Type | Metal Ion Examples | Complex Type | Potential Application | Reference |

| Bidentate N,N-Ligand | Pd(II) | P,N-bridging complex | Catalysis | nih.gov |

| Pyridine-based Schiff Base | Co(II), Ni(II), Cu(II) | Mononuclear complexes | Biological applications | rsc.org |

| Imino-pyridine | Ru(II) | Mononuclear complex | Nanoparticle synthesis | dntb.gov.ua |

| 2,6-Bis(imino)pyridine | Fe(II), Co(II) | Mononuclear or Dinuclear | Ethylene oligomerization | unam.mx |

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the pyridine ring in this compound can undergo N-alkylation or N-arylation reactions, although this is generally less common than reactions at the aniline nitrogen. These reactions typically require strong electrophiles and can lead to the formation of pyridinium (B92312) salts. uiowa.edu The nucleophilicity of the pyridine nitrogen can be reduced by electron-withdrawing groups on the ring. uiowa.edu

N-Alkylation: This reaction involves the treatment of the pyridine derivative with an alkyl halide (e.g., methyl iodide) or other alkylating agents. The product is a quaternary pyridinium salt. The alkylation at the pyridine nitrogen can be reversible under certain conditions. scielo.org.mx

N-Arylation: The N-arylation of pyridines is more challenging but can be achieved under specific catalytic conditions, for example, using copper-catalyzed methods with aryl halides. acs.org Palladium-catalyzed reactions have also been explored for the arylation of N-aryl-2-amino pyridines, though these often target the aniline nitrogen or other positions on the rings. nih.gov Direct arylation of pyridine N-oxides has also been studied. fu-berlin.de

It is important to note that in molecules containing multiple nucleophilic nitrogen atoms, such as this compound, achieving selectivity in N-alkylation or N-arylation can be a synthetic challenge. The reaction conditions often dictate which nitrogen atom is more reactive.

Ring Expansion and Contraction Reactions

Information specifically detailing the participation of this compound in ring expansion or ring contraction reactions is limited in the searched literature. However, general principles of these reaction types can be considered in the context of its structure.

Ring Expansion: These reactions involve the enlargement of a cyclic system. For pyridine rings, expansion is not a common transformation. However, theoretical possibilities could involve rearrangements of intermediates formed during other reactions. For example, certain cascade reactions can lead to the formation of larger heterocyclic systems. whiterose.ac.uk Scandium-catalyzed intramolecular ring expansions have been noted in other heterocyclic systems. beilstein-journals.org

Ring Contraction: These reactions result in a smaller ring system. For aromatic systems like pyridine, ring contraction is an energetically unfavorable process that typically requires high-energy conditions, such as pyrolysis or photolysis, and often proceeds through highly reactive intermediates like nitrenes. wiley-vch.deillinois.eduacs.org For instance, the rearrangement of 2-pyridylcarbene, a related species, can lead to ring contraction to form cyanocyclopentadiene. acs.org Cyclic diketones can undergo ring contraction to form carboxylic acid derivatives. wiley-vch.de

While there is no direct evidence of this compound undergoing these transformations, its constituent rings could theoretically be susceptible to such reactions under specific, often harsh, conditions. For example, aryne-enabled ring expansion has been documented for other aniline derivatives. researchgate.net

Introduction of Diverse Chemical Moieties

The strategic introduction of different chemical groups onto the this compound core is fundamental to exploring its chemical space and developing new compounds with tailored properties.

The aniline nitrogen and the pyridine ring are both amenable to alkylation and arylation reactions, providing pathways to a variety of N-substituted and C-substituted derivatives.

N-Alkylation and N-Arylation: The primary amino group of the aniline moiety can be readily alkylated or arylated. Nickel-catalyzed N-alkylation of anilines with alcohols offers an efficient and selective method for introducing alkyl groups. researchgate.net This process can be extended to include various primary alcohols, aryl amines, and even diols. researchgate.net For instance, nickel complexes have been shown to be effective catalysts for the N-alkylation of a range of anilines with alcohols. researchgate.net Similarly, palladium-catalyzed N-arylation, a cornerstone of modern organic synthesis, can be employed to introduce aryl substituents. uni-regensburg.de These reactions typically involve the coupling of the amine with an aryl halide in the presence of a palladium catalyst and a base. uni-regensburg.deacs.org The choice of ligands is crucial for achieving high yields, especially when dealing with hindered amines. acs.org

C-Arylation: The bromine atom on the pyridine ring serves as a handle for C-C bond formation through cross-coupling reactions. The Suzuki coupling, which utilizes boronic acids as aryl donors in the presence of a palladium catalyst, is a widely used method for introducing aryl groups at the 4-position of the pyridine ring. nih.govnih.gov This reaction is tolerant of a wide range of functional groups. nih.gov Direct arylation of N-(2-pyridyl) substituted anilines can also be achieved, with the pyridine nitrogen directing the arylation to the ortho position of the aniline ring. nih.gov

Table 1: Examples of Alkylation and Arylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Primary alcohols, NiBr2/L1 system | N-alkylated anilines |

| N-Arylation | Aryl halides, Pd catalyst, base | N-arylated anilines |

| C-Arylation (Suzuki Coupling) | Arylboronic acids, Pd(OAc)2, (o-tolyl)3P | 4-Arylpyridine derivatives |

The condensation of the primary amino group of this compound with aldehydes or ketones provides a straightforward route to Schiff bases, also known as imines. numberanalytics.comgsconlinepress.com This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. gsconlinepress.comlumenlearning.com The general structure of an imine features a carbon-nitrogen double bond (C=N). numberanalytics.com

The formation of Schiff bases is a versatile reaction, and a wide variety of aldehydes and ketones can be used to generate a diverse range of imine derivatives. organic-chemistry.orginternationaljournalcorner.com The stability of the resulting Schiff base can be influenced by the nature of the aldehyde used; for example, those derived from aromatic aldehydes are generally more stable due to conjugation. researchgate.net The reaction conditions, such as pH, need to be carefully controlled to optimize the yield. lumenlearning.com The mechanism involves a two-step process: the initial formation of a carbinolamine intermediate, followed by its dehydration to form the imine. eijppr.com

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

|---|

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular cyclization, leading to the formation of new rings.

Transition metal-catalyzed cyclization reactions are a powerful tool for constructing fused heterocycles. sioc-journal.cn For example, palladium-catalyzed intramolecular C-N coupling reactions can be used to synthesize carboline derivatives from appropriately substituted precursors. uni-rostock.de This can involve a sequential process of a Suzuki-Miyaura reaction followed by a twofold Pd-catalyzed C-N coupling. uni-rostock.de Radical cyclizations also offer a pathway to five-membered heterocycles. researchgate.net

Furthermore, cyclodehydration reactions can be employed to create isoquinoline (B145761) and β-carboline structures from N-phenethylamides and tryptamine (B22526) derivatives, respectively. nih.gov These reactions can be promoted by reagents like triflic anhydride (B1165640) and 2-chloropyridine. nih.gov The development of N-fused heterocycles can also be achieved through sequential C-H and C-C bond functionalizations of saturated azacycles. nih.gov

Selective Functionalization of Reactive Sites

The presence of multiple reactive sites in this compound necessitates strategies for selective functionalization. The differing reactivity of the amino group and the bromo-substituent allows for controlled, stepwise modifications. For instance, the amino group can be selectively acylated or converted to a Schiff base, protecting it while subsequent reactions are performed at the bromine-bearing position. nih.gov

Regioselective reactions of pyridyne intermediates, generated from halopyridines, can provide access to di- and trisubstituted pyridines in a highly controlled manner. researchgate.net The functionalization of 6-substituted 2-bromopyridine compounds can be achieved through selective copper-catalyzed C-N bond-forming reactions. researchgate.net This allows for the introduction of various amines at the 6-position while leaving the 2-bromo substituent available for further transformations like Suzuki or Sonogashira couplings. researchgate.net

Post-Synthetic Modification Approaches

Post-synthetic modification refers to the chemical transformation of a functional group on a pre-formed derivative of this compound. This approach is valuable for further diversifying the chemical structures. For example, a Schiff base derivative can be reduced to a secondary amine.

Furthermore, halogenated phenanthroline derivatives, which share structural similarities with the pyridine portion of the target molecule, undergo post-synthetic modifications through carbon-carbon and carbon-heteroatom bond-forming reactions. chim.it These transformations include nucleophilic substitution of halogens at activated positions with oxygen, nitrogen, or sulfur nucleophiles. chim.it This highlights the potential for similar modifications on derivatives of this compound, where the bromo group can be displaced by various nucleophiles under appropriate conditions.

Conclusion

Direct Synthesis Approaches

Direct synthesis approaches focus on building the target molecule by modifying existing pyridine (B92270) or aniline (B41778) scaffolds or by combining precursors in a single reaction vessel.

This bottom-up strategy involves the sequential modification of a pyridine precursor. The process typically requires two key steps: the regioselective bromination of the pyridine ring at the 4-position, followed by the introduction of the aniline moiety at the 2-position.

Direct electrophilic bromination of an unsubstituted pyridine ring is often challenging and typically results in substitution at the 3-position under harsh conditions. researchgate.net To achieve the desired 4-bromo substitution pattern, precursor modification is necessary. A common and effective strategy is the activation of the pyridine ring through the formation of a pyridine N-oxide. This modification alters the electronic properties of the ring, facilitating halogenation at the 2- and 4-positions. researchgate.netresearchgate.net The Ochiai method, for example, utilizes reagents like phosphorus oxybromide on a pyridine N-oxide to install the bromine atom at the desired C4 position. researchgate.net

Table 1: Reagents for Bromination of Pyridine Precursors

| Precursor Type | Reagent(s) | Target Position(s) | Citation |

| Pyridine | Br₂ / Oleum | 3-position | researchgate.net |

| Pyridine N-Oxide | POBr₃ | 2- and 4-positions | researchgate.net |

| Pyridine N-Oxide | NBS in Acetic Acid | 2- or 4-positions | researchgate.net |

Once a suitable 4-bromo-2-halopyridine (such as 2,4-dibromopyridine) is obtained, the next step involves the introduction of the 3-aminophenyl group. This is typically accomplished via a nucleophilic substitution or a cross-coupling reaction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for forming the C-N bond between a 2-bromopyridine (B144113) and an aniline. researchgate.netnih.gov This reaction offers high efficiency and functional group tolerance, employing a palladium source and a specialized phosphine (B1218219) ligand. researchgate.net Alternatively, copper-catalyzed methods, such as the Ullmann condensation, can be used to forge the C-N bond between a 2,6-dibromopyridine (B144722) and an amine, offering selective mono-amination under specific conditions. researchgate.net

An alternative synthetic route begins with an aniline derivative, onto which the 4-bromopyridin-2-yl moiety is installed. This approach heavily relies on transition-metal-catalyzed cross-coupling reactions. A prominent example is the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide. chemie-brunschwig.ch In a typical sequence, (3-aminophenyl)boronic acid could be coupled with 2,4-dibromopyridine (B189624). The success of this reaction often depends on the careful selection of the palladium catalyst, ligand, and base to ensure regioselectivity, favoring reaction at the more reactive 2-position of the pyridine ring over the 4-position. mdpi.com

One-pot syntheses aim to improve efficiency by performing multiple reaction steps in a single vessel without isolating intermediates, saving time and resources. clockss.orgresearchgate.net For 3-(4-Bromopyridin-2-yl)aniline, a hypothetical one-pot procedure could involve a tandem reaction sequence. For instance, a Suzuki-Miyaura coupling to form the C-C bond between (4-bromopyridin-2-yl)boronic acid and 3-bromoaniline (B18343) could be followed by a subsequent in-situ reaction. While specific one-pot syntheses for this exact molecule are not extensively documented, the principles have been applied to similar heterocyclic systems, such as the synthesis of 3-bromoimidazopyridines and other functionalized heterocycles. researchgate.netlookchem.com

Pyridine Ring Functionalization Strategies

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is fundamental to the synthesis of this compound, underpinning many of the steps described above. These reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.cheie.gr The two most relevant reactions for this specific target molecule are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Reaction : This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. It is exceptionally versatile for creating the C-C bond between the pyridine and aniline rings. chemie-brunschwig.chmdpi.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between an organohalide and an amine. It is the premier method for attaching the aniline nitrogen to the 2-position of the bromopyridine ring. researchgate.netnih.gov

Other Reactions : While less common for this specific transformation, other cross-coupling reactions like the Negishi (organozinc), Stille (organotin), and copper-catalyzed Ullmann reactions also represent viable, though often less favored, strategies for forming the necessary C-C or C-N bonds. chemie-brunschwig.chnih.gov

Table 2: Key Transition-Metal-Catalyzed Reactions in the Synthesis of this compound

| Reaction Name | Bond Formed | Reactant 1 | Reactant 2 | Typical Catalyst System | Citation |

| Suzuki-Miyaura Coupling | C-C | Aryl/Heteroaryl Boronic Acid or Ester | Aryl/Heteroaryl Halide | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + Ligand + Base | chemie-brunschwig.chmdpi.comeie.gr |

| Buchwald-Hartwig Amination | C-N | Amine (e.g., aniline) | Aryl/Heteroaryl Halide | Pd(0) or Pd(II) complex + Phosphine Ligand (e.g., S-Phos, XantPhos) + Base | researchgate.netnih.gov |

| Ullmann Condensation | C-N | Amine | Aryl/Heteroaryl Halide | Copper(I) or Copper(II) salt + Base | researchgate.netnih.govbeilstein-journals.org |

| Negishi Coupling | C-C | Organozinc Reagent | Aryl/Heteroaryl Halide | Pd(0) or Ni(0) complex | chemie-brunschwig.ch |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, utilizing a palladium catalyst to couple an organoboron compound with an organohalide. nih.gov For the synthesis of this compound, a plausible route involves the coupling of a boronic acid or ester derivative of one ring system with a halogenated version of the other. A common approach would be the reaction of (3-aminophenyl)boronic acid with a dihalopyridine such as 2,4-dibromopyridine. The reaction's success hinges on the selection of an appropriate palladium catalyst and ligand system, which can be challenging for heteroaromatic substrates like pyridines. researchgate.net Modern catalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, have shown high activity for coupling with challenging substrates, including 2-pyridyl derivatives. organic-chemistry.org

The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov The choice of base is crucial for the activation of the boronic acid to facilitate transmetalation. organic-chemistry.org

| Component | Example | Purpose | Citation |

| Aryl Halide | 2,4-Dihalopyridine | Electrophilic coupling partner | researchgate.net |

| Boronic Acid/Ester | (3-Aminophenyl)boronic acid | Nucleophilic coupling partner | nih.gov |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination | researchgate.netorganic-chemistry.org |

| Ligand | P(t-Bu)₃, PCy₃, CataXCium A Pd G3 | Stabilizes and activates the palladium center | nih.govorganic-chemistry.org |

| Base | K₃PO₄, K₂CO₃, KF | Activates the boronic acid for transmetalation | organic-chemistry.orgresearchgate.net |

| Solvent | Toluene (B28343), THF, Methanol | Solubilizes reactants and catalyst | preprints.org |

Chan-Lam Coupling Methodologies

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically the C-N bond in this context. organic-chemistry.orgalfa-chemistry.com This reaction typically involves the copper-catalyzed oxidative coupling of an arylboronic acid with an N-H containing compound, such as an aniline. organic-chemistry.org To synthesize this compound, one could react (4-bromopyridin-2-yl)boronic acid with aniline. A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air, which contrasts with many palladium-catalyzed methods. organic-chemistry.orgalfa-chemistry.com The reaction can be performed with either stoichiometric or catalytic amounts of a copper(II) salt, like copper(II) acetate. organic-chemistry.orgalfa-chemistry.com

The scope of the reaction is broad, accommodating various amines, anilines, amides, and other nitrogen nucleophiles. alfa-chemistry.comst-andrews.ac.uk The mechanism is believed to involve the formation of a copper-amine complex, transmetalation with the boronic acid, and subsequent reductive elimination to yield the desired N-arylated product. alfa-chemistry.com

| Component | Example | Purpose | Citation |

| Boronic Acid | (4-Bromopyridin-2-yl)boronic acid | Arylating agent | researchgate.net |

| Amine | Aniline | Nitrogen nucleophile | organic-chemistry.org |

| Catalyst | Cu(OAc)₂ | Mediates the C-N bond formation | organic-chemistry.orgalfa-chemistry.com |

| Base | Pyridine, Et₃N, 2,6-Lutidine | Deprotonates the amine and facilitates catalysis | organic-chemistry.orgst-andrews.ac.uk |

| Oxidant | Air (Oxygen) | Reoxidizes Cu(I) to Cu(II) in catalytic cycles | alfa-chemistry.com |

| Solvent | CH₂Cl₂, Toluene | Reaction medium | st-andrews.ac.uk |

Ullmann Coupling Approaches

The classic Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This method is particularly relevant for synthesizing this compound by reacting 2,4-dibromopyridine with an aniline derivative. Traditionally, these reactions required harsh conditions, such as high temperatures. organic-chemistry.org However, modern protocols have been developed that proceed under much milder conditions, often employing ligands to facilitate the catalytic cycle. nih.gov Recent advancements include the use of deep eutectic solvents, which can allow the reaction to proceed at temperatures between 60-100°C without the need for additional ligands. nih.govfrontiersin.org

The reaction can be highly effective for coupling with heteroaryl halides, including bromopyridines. frontiersin.orgfrontiersin.org The choice of base is critical and often depends on the nature of the amine; for example, potassium carbonate is often used for aliphatic amines, while a stronger base like potassium tert-butoxide may be required for aromatic amines. frontiersin.org

| Component | Example | Purpose | Citation |

| Aryl Halide | 2,4-Dibromopyridine | Electrophilic partner | frontiersin.orgfrontiersin.org |

| Amine | 3-Aminoaniline or Aniline | Nucleophilic partner | nih.govfrontiersin.org |

| Catalyst | CuI, Cu₂O | Catalyzes the C-N bond formation | frontiersin.orgnih.gov |

| Ligand | N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) (optional) | Accelerates the reaction and improves yield | researchgate.net |

| Base | K₂CO₃, t-BuOK | Activates the amine nucleophile | nih.govfrontiersin.org |

| Solvent | Toluene, Deep Eutectic Solvents (e.g., Choline chloride/Glycerol) | Reaction medium | frontiersin.orgresearchgate.net |

Palladium-Catalyzed C-N Cross-Coupling

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, is a highly versatile and widely used method for forming C-N bonds. nih.gov This reaction has become a principal tool for the synthesis of anilines and their derivatives. nih.govyoutube.com The synthesis of this compound via this method would involve the reaction of 2,4-dibromopyridine with aniline or a protected aniline, catalyzed by a palladium complex. The development of sophisticated phosphine ligands has been crucial to the broad applicability of this reaction, enabling the coupling of a wide range of aryl halides and amines under relatively mild conditions. nih.gov

These reactions are known for their high functional group tolerance and are frequently employed in the pharmaceutical industry for the synthesis of complex molecules. researchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amide species, and reductive elimination to yield the product and regenerate the catalyst. youtube.com

| Component | Example | Purpose | Citation |

| Aryl Halide | 2,4-Dibromopyridine | Electrophile | nih.gov |

| Amine | Aniline | Nucleophile | nih.gov |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Forms the active Pd(0) catalyst | organic-chemistry.orgnih.gov |

| Ligand | Buchwald or Hartwig ligands (e.g., biaryl phosphines) | Stabilizes the Pd center and facilitates the catalytic cycle | nih.govyoutube.com |

| Base | NaOtBu, K₃PO₄ | Deprotonates the amine | researchgate.netyoutube.com |

| Solvent | Toluene, Dioxane | Reaction medium | youtube.com |

Copper-Catalyzed Amination Protocols

Copper-catalyzed amination represents a broad category that includes Ullmann and Chan-Lam type reactions but also encompasses other specific protocols. frontiersin.org These methods provide a cost-effective alternative to palladium-based systems. alfa-chemistry.com The synthesis of this compound can be achieved by reacting a bromopyridine, such as 2,4-dibromopyridine, with an aniline derivative in the presence of a copper catalyst. researchgate.net Significant progress has been made in developing ligand-free systems or using simple, inexpensive ligands. frontiersin.org For instance, protocols using aqueous ammonia (B1221849) in water have been developed, highlighting the move towards greener and more efficient synthetic methods. researchgate.net

The regioselective amination of substrates with multiple halogen atoms is a key challenge. However, conditions have been developed that allow for selective reaction at the most reactive site, such as the bromide adjacent to a carboxylic acid group, which can direct the reaction. nih.gov In the case of 2,4-dibromopyridine, the C2 position is generally more reactive towards nucleophilic substitution.

| Component | Example | Purpose | Citation |

| Aryl Halide | 2,4-Dibromopyridine | Electrophilic substrate | researchgate.net |

| Amine Source | Aniline, Aqueous Ammonia | Nitrogen nucleophile | nih.govresearchgate.net |

| Catalyst | CuI, Cu₂O, CuBr | Catalyzes C-N bond formation | frontiersin.orgresearchgate.net |

| Ligand | 1,10-Phenanthroline (optional) | Enhances catalyst activity and stability | rsc.org |

| Base | K₂CO₃, K₃PO₄ | Activates the amine | frontiersin.orgrsc.org |

| Solvent | Water, Toluene, 2-Ethoxyethanol | Reaction medium | nih.govresearchgate.net |

Reductive Amination Strategies

Reductive amination is a fundamental transformation in organic synthesis for forming C-N bonds, typically by reacting a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. arkat-usa.orglibretexts.org A potential, though less direct, pathway to this compound could involve the reaction of 4-bromo-2-pyridinecarboxaldehyde with 3-nitroaniline. The resulting imine could be reduced, and the nitro group could be simultaneously or subsequently reduced to an amine using a suitable reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. arkat-usa.org

This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. arkat-usa.org The choice of reducing agent is critical to avoid the unwanted reduction of the starting carbonyl compound. arkat-usa.org Modern methods focus on developing selective and green catalysts for this transformation. jocpr.com

| Component | Example | Purpose | Citation |

| Carbonyl Compound | 4-Bromo-2-pyridinecarboxaldehyde | Electrophile for imine formation | arkat-usa.org |

| Amine | 3-Nitroaniline | Nucleophile for imine formation | arkat-usa.org |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd | Reduces the intermediate imine (and nitro group) | libretexts.orgorganic-chemistry.org |

| Catalyst (for H₂) | Pd/C, PtO₂ | Catalytic hydrogenation | organic-chemistry.org |

| Solvent | Dichloroethane (DCE), Methanol (MeOH) | Reaction medium | organic-chemistry.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov An MCR approach, such as the Ugi reaction, could potentially be adapted to construct the this compound scaffold. For example, a four-component Ugi reaction could involve 4-bromo-2-pyridinecarboxaldehyde, an aniline derivative, an isocyanide, and a carboxylic acid. While this would not directly yield the target compound, it would produce a complex adduct that could be further modified. A more direct application might involve a Ugi reaction with 6-bromopyridin-2-amine as one of the components. vu.nl

MCRs are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity from simple building blocks. nih.gov The development of MCRs for the synthesis of heterocyclic systems is an active area of research. beilstein-journals.org

| Component | Example (for a hypothetical Ugi reaction) | Role | Citation |

| Aldehyde/Ketone | 4-Bromo-2-pyridinecarboxaldehyde | Carbonyl component | vu.nl |

| Amine | Aniline | Amine component | nih.gov |

| Isocyanide | Cyclohexyl isocyanide | Isocyanide component | nih.gov |

| Carboxylic Acid | Acetic Acid | Acid component | vu.nl |

| Solvent | Methanol, Ethanol | Reaction medium | nih.govvu.nl |

Novel Synthetic Routes and Green Chemistry Principles

The synthesis of this compound, a key intermediate in various chemical industries, is continuously evolving. Modern research focuses on developing novel synthetic routes that are not only efficient and high-yielding but also adhere to the principles of green chemistry. These new methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. Key areas of innovation include the use of advanced catalytic systems, metal- and solvent-free reaction conditions, and multicomponent reactions that enhance atom economy.

Advanced Catalytic Approaches

Recent advancements have seen the rise of sophisticated catalytic systems that offer high efficiency and selectivity under milder conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, remain a cornerstone for the formation of the critical aryl-pyridine bond in the synthesis of this compound and its analogs. nih.govmdpi.com Researchers have optimized these reactions by developing new catalyst systems. For instance, the use of Pd(OAc)₂ with specific phosphine ligands like S-Phos or X-Phos has been shown to be effective for coupling reactions involving basic halogeno-aminopyridines. nih.govmdpi.com These catalysts often allow the reaction to proceed in environmentally benign solvent systems, such as aqueous mixtures of toluene and ethanol. nih.gov

Another significant development is the use of copper catalysts in multicomponent reactions. A one-step cycloaromatizative amination process using copper(I) iodide (CuI) as a catalyst has been developed for the synthesis of complex (hetero)polyaryl amines. nih.gov This approach allows for the construction of intricate molecular scaffolds from simple starting materials in a single operation, demonstrating high functional group compatibility and representing a significant step forward in synthetic efficiency. nih.gov For example, the reaction of aniline with 1-(3-bromopyridin-2-yl)ethanone (B187598) and phenylacetylene (B144264) can produce complex tri(hetero)arylamine products in a moderate yield. nih.gov

Table 1: Comparison of Catalytic Systems in Aryl-Pyridine Synthesis

| Catalytic System | Reactants | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / Na₂CO₃ | Aryl boronic acid, Halogenated pyridine | Toluene:Ethanol:H₂O (5:1:1), 110-120 °C, 2-16 h | 59-94% | nih.gov |

| Pd(OAc)₂ / S-Phos / K₂CO₃ | Aryl boronic acid, Halogenated aminopyridine | Acetonitrile:H₂O (2:1), 105 °C, 3 h | 80-82% | nih.gov |

| CuI / NaOH | ortho-bromoheteroaryl ketone, amine, terminal alkyne | CH₃CN, 120 °C, N₂, 24 h | Moderate | nih.gov |

Green Chemistry Innovations

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives. A major focus is the reduction or elimination of hazardous solvents and metal catalysts.

Metal- and Solvent-Free Reactions: A notable innovation is the use of Brönsted acidic ionic liquids, such as [bsmim][NTf₂], as catalysts for Friedel-Crafts reactions. rsc.orgnih.gov This methodology facilitates the synthesis of aniline-based triarylmethanes under metal- and solvent-free conditions, offering good to excellent yields. nih.gov For instance, the reaction between 2-bromopyridine-3-carbaldehyde and aniline derivatives proceeds with high efficiency, demonstrating the potential of this approach for creating related structures without relying on traditional heavy metal catalysts or volatile organic solvents. nih.gov

Alternative Energy Sources and Reagents: The exploration of alternative energy sources like purple light has led to the development of transition-metal-free radical coupling reactions. organic-chemistry.org This method uses light to stimulate a single electron transfer from a Grignard reagent to a bromopyridine, enabling the formation of C-C bonds without a metal catalyst. organic-chemistry.org Furthermore, the use of polymer-supported reagents and catalysts is a key strategy in green synthesis. matanginicollege.ac.in This approach simplifies product purification, allows for the easy recovery and reuse of the catalyst, and often leads to cleaner reactions with higher yields under mild conditions. matanginicollege.ac.in While not yet specifically reported for this compound, these general green chemistry techniques represent promising future directions for its synthesis. organic-chemistry.orgmatanginicollege.ac.in

Table 2: Green Synthetic Approaches for Related Compounds

| Methodology | Key Features | Catalyst/Reagent | Solvents | Temperature | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Reaction | Metal-free, Solvent-free | Brönsted acidic ionic liquid ([bsmim][NTf₂]) | None | 80 °C | rsc.orgnih.gov |

| Radical Coupling | Transition-metal-free | None (Purple light promoted) | Not specified | Not specified | organic-chemistry.org |

| Cycloaromatizative Amination | Multicomponent, One-pot | CuI | Acetonitrile | 120 °C | nih.gov |

These novel routes and the application of green chemistry principles are paving the way for more sustainable and efficient production of this compound and other valuable chemical compounds. The shift towards advanced, cleaner technologies underscores the chemical industry's commitment to environmental stewardship and innovation.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3-(4-Bromopyridin-2-yl)aniline, distinct signals corresponding to the protons on both the aniline (B41778) and pyridine (B92270) rings are observed. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. Aromatic protons typically resonate in the downfield region (6.5-8.5 ppm) due to the deshielding effect of the ring current.

Table 1: Representative ¹H NMR Data for Related Aniline and Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 4-Bromoaniline | CDCl₃ | 7.21 (d), 6.54 (d), 3.35 (s, NH₂) |

| 4-Bromopyridine | - | 8.45 (d), 7.10 (d) |

This table presents representative data for related compounds to illustrate typical chemical shifts and multiplicities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of carbon atoms are also influenced by their electronic environment. Aromatic and heteroaromatic carbons typically appear in the range of 100-160 ppm.

The carbon atom attached to the bromine (C-Br) in the pyridine ring is expected to have a chemical shift influenced by the electronegativity of the halogen. Similarly, the carbons of the aniline ring will show shifts characteristic of a substituted benzene (B151609) ring. For example, in related compounds like (Z)-N-(5-Bromopyridin-2-yl)-4-methylbenzimidoyl Cyanide, the carbon signals have been assigned based on their chemical environment. acs.org

Table 2: Representative ¹³C NMR Data for Related Aniline and Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Aniline | - | 146.7, 129.3, 118.6, 115.2 |

This table presents representative data for related compounds to illustrate typical chemical shifts.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals. A COSY spectrum reveals correlations between coupled protons, helping to identify adjacent protons within the same spin system. libretexts.org HMQC or HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. These techniques are crucial for complex molecules where one-dimensional spectra may be crowded or ambiguous. researchgate.net For a molecule like this compound, 2D NMR would definitively link the proton and carbon signals of both aromatic rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. vscht.cz Key functional groups have characteristic absorption frequencies. For this compound, the N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. renishaw.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations and the C-Br bond. For instance, studies on 2-amino-3-bromopyridine (B76627) have utilized both FT-IR and FT-Raman spectroscopy to assign vibrational modes. jconsortium.com

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | - |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C/C=N Stretch | 1400-1600 | 1400-1600 |

This table presents typical frequency ranges for the functional groups present in the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the m/z value, allowing for the determination of the exact molecular formula. thieme-connect.com

For this compound (C₁₁H₉BrN₂), the expected monoisotopic mass is approximately 248.00 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). HRMS would confirm the elemental composition by providing a highly accurate mass measurement. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions between different energy levels. vscht.cz The spectrum typically shows broad absorption bands, with the wavelength of maximum absorbance (λmax) being characteristic of the molecule's electronic structure.

For this compound, the presence of conjugated aromatic systems (the aniline and pyridine rings) will give rise to strong π → π* transitions in the UV region. The aniline chromophore itself shows absorption bands around 230 nm and 280 nm. spcmc.ac.in The substitution pattern and the presence of the bromine atom can influence the position and intensity of these bands. The λmax values can also be affected by the solvent polarity and pH. For example, the protonation of the aniline nitrogen in acidic conditions would lead to a hypsochromic (blue) shift. spcmc.ac.in

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-((2-bromopyridin-4-yl)methyl)aniline |

| 4-Bromoaniline |

| 4-Bromopyridine |

| (Z)-N-(5-Bromopyridin-2-yl)-4-methylbenzimidoyl Cyanide |

| Aniline |

| (Z)-N-(5-Bromopyridin-2-yl)-4-methoxybenzimidoyl Cyanide |

X-ray Crystallography and Structural Elucidation

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For a molecule like this compound, single-crystal X-ray analysis would reveal critical structural parameters.

Key structural insights that would be obtained from X-ray crystallography include:

Molecular Conformation: The dihedral angle between the planes of the aniline and pyridine rings is a crucial parameter, indicating the degree of twist between the donor and acceptor moieties. This angle influences the extent of π-conjugation across the molecule.

Bond Lengths and Angles: Precise measurements of the carbon-carbon, carbon-nitrogen, and carbon-bromine bond lengths, as well as the internal angles of the aromatic rings, would confirm the hybridizations and strain within the molecule.

Intermolecular Interactions: The analysis would elucidate the packing of molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding (involving the -NH2 group) or halogen bonding (involving the bromine atom), which dictate the supramolecular architecture.

While this technique is powerful, specific crystallographic data for this compound, including its unit cell parameters and space group, are not available in the reviewed scientific literature. A representative table below illustrates the type of data that a full crystallographic study would provide.

Illustrative Crystal Data and Structure Refinement Table (Note: The following data is for illustrative purposes only and does not represent experimentally determined values for this compound.)

| Parameter | Value |

|---|---|

| Empirical formula | C11H9BrN2 |

| Formula weight | 249.11 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (Å3) | - |

| Z | 4 |

| R-factor (%) | - |

Fluorosolvatochromism Studies

Fluorosolvatochromism is the phenomenon where a substance's fluorescence emission spectrum shifts depending on the polarity of the solvent in which it is dissolved. This behavior is characteristic of molecules that possess a significant difference in their dipole moments between the ground and excited states.

The structure of this compound features an electron-donating aniline moiety (the donor, D) connected to an electron-accepting pyridine ring (the acceptor, A), classifying it as a D-A type chromophore. Upon photoexcitation, these molecules can undergo an intramolecular charge transfer (ICT), moving electron density from the aniline part to the pyridine part. researchgate.netrsc.org This ICT leads to a highly polar excited state.

In polar solvents, this large excited-state dipole is stabilized by the surrounding solvent molecules, which lowers its energy. This stabilization results in a lower energy fluorescence emission, causing a bathochromic shift (a shift to longer wavelengths, i.e., red-shift) in the emission spectrum as solvent polarity increases. researchgate.net Conversely, in nonpolar solvents, the excited state is less stabilized, and fluorescence occurs at higher energies (shorter wavelengths).

The extent of the solvatochromic shift can be analyzed using the Lippert-Mataga equation, which correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent's polarity function. mdpi.com This analysis allows for the calculation of the change in the molecule's dipole moment upon excitation.

While the D-A structure of this compound makes it a prime candidate for exhibiting fluorosolvatochromism, specific experimental data detailing its photophysical properties in a range of solvents are not found in the surveyed literature. A typical study would involve recording the fluorescence emission maxima in various solvents, as illustrated in the hypothetical data table below.

Illustrative Fluorosolvatochromism Data (Note: The following data is for illustrative purposes only to demonstrate expected trends and does not represent experimentally determined values for this compound.)

| Solvent | Polarity (ET(30) kcal/mol) | Emission Maximum (λem, nm) |

|---|---|---|

| Hexane | 31.0 | - |

| Toluene (B28343) | 33.9 | - |

| Tetrahydrofuran (THF) | 37.4 | - |

| Dichloromethane (DCM) | 40.7 | - |

| Acetonitrile | 45.6 | - |

| Methanol | 55.4 | - |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics like orbital energies. nih.govscispace.com For 3-(4-Bromopyridin-2-yl)aniline, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), serve as the foundation for a deeper understanding of its chemical behavior. researchgate.net

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. scirp.org This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

For this compound, the geometry is characterized by two connected aromatic rings: a substituted pyridine (B92270) ring and a substituted aniline (B41778) ring. The dihedral angle between these two rings is a critical parameter, as it influences the degree of π-conjugation across the molecule. A more planar structure would imply greater electronic communication between the two ring systems. The calculated bond lengths, such as the C-Br, C-N, and various C-C bonds, can be compared with experimental data from crystallographic studies of similar molecules to validate the computational method used. researchgate.net

| Parameter | Value (Å / Degrees) |

| Selected Bond Lengths (Å) | |

| C-Br | Value |

| C-N (Pyridine) | Value |

| C-N (Aniline) | Value |

| C-C (Inter-ring) | Value |

| Selected Bond Angles (Degrees) | |

| C-C-C (Pyridine Ring) | Value |

| C-N-C (Pyridine Ring) | Value |

| C-C-N (Aniline) | Value |

| Dihedral Angle (Degrees) | |

| Pyridine-Aniline | Value |

| Note: The values in this table are representative and would be populated from specific DFT calculation outputs for this compound. |

Following geometry optimization, a detailed analysis of the molecule's electronic structure is performed to understand its reactivity and kinetic stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. ripublication.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. thaiscience.info The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed over the more electron-deficient pyridine ring.

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

| Note: The values in this table are representative and would be populated from specific DFT calculation outputs. |

Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. The spatial distribution of these orbitals is key. In a potential reaction, the site of electrophilic attack corresponds to the region of the molecule where the HOMO is localized, as this is the most probable location for electron donation. thaiscience.info Conversely, the site for nucleophilic attack is identified by the location of the LUMO, the region most likely to accept electrons. Visualizing the 3D plots of the HOMO and LUMO surfaces for this compound would reveal these reactive centers.

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization that illustrates the total electrostatic potential on the surface of a molecule. wolfram.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions. researchgate.netresearchgate.net

On an MEP map, regions of negative electrostatic potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. These areas usually correspond to the presence of lone pairs on electronegative atoms. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring and the amino group of the aniline moiety. Regions of positive potential, shown in blue, indicate electron-deficient areas and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms like the amine nitrogen. Green areas represent regions of neutral potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. wisc.edu This method is particularly useful for studying intramolecular interactions, charge transfer, and hyperconjugation. ijnc.iracadpubl.eu

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled "donor" NBO to an empty "acceptor" NBO. A larger E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected, such as the delocalization of the lone pair of the aniline nitrogen (nN) into the antibonding π* orbitals of the phenyl ring (nN → π*ring). This analysis helps to quantify the electron-donating effect of the amino group and the electronic communication between the two aromatic rings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Example: LP(N) on Aniline | Example: π(C-C) in Phenyl Ring | Value |

| Example: LP(N) on Pyridine | Example: σ(C-C) in Pyridine Ring | Value |

| Example: π(C-C) in Phenyl Ring | Example: π(C-C) in Pyridine Ring* | Value |

| Note: This table presents hypothetical but plausible intramolecular interactions for the molecule. Actual data would be derived from NBO calculations. |

Electronic Structure Analysis

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. protheragen.ai This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density, regions of steric repulsion, van der Waals interactions, and hydrogen bonding can be distinguished. protheragen.ainih.gov

For this compound, RDG analysis would be employed to visualize the weak interactions that determine its conformational preferences and potential intermolecular associations in condensed phases. The analysis can reveal intramolecular hydrogen bonds, if any, and other non-covalent interactions that contribute to the stability of its three-dimensional structure. dntb.gov.uaresearchgate.net These visualizations are invaluable for understanding molecular recognition and crystal packing phenomena.

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Using methods like Density Functional Theory (DFT), often with the B3LYP functional, the harmonic vibrational frequencies of this compound can be computed. asianpubs.orgscispace.com These calculations help in the assignment of vibrational modes to specific functional groups and motions within the molecule. scispace.com

The computed frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, leading to better agreement with experimental data. asianpubs.org A detailed analysis of the vibrational spectrum would allow for the identification of characteristic bands associated with the aniline and bromopyridine rings, including C-N, C-Br, and N-H stretching and bending modes. asianpubs.org

Table 1: Predicted Vibrational Modes for Aromatic Amines and Halides This table is illustrative of typical data obtained from vibrational frequency calculations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (Aniline) | 3400-3500 |

| N-H Bending (Aniline) | 1600-1650 |

| C=C Stretching (Aromatic) | 1450-1600 |

| C-N Stretching | 1250-1350 |

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. rsc.org

Calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS). These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. reddit.comchemicalbook.com Discrepancies between calculated and experimental shifts can provide insights into solvent effects or specific conformational arrangements not captured by the gas-phase computational model.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including electronic absorption spectra (UV-Vis). sissa.itbris.ac.uk By applying TD-DFT, one can calculate the vertical excitation energies, oscillator strengths, and corresponding electronic transitions for this compound. nih.govrsc.org

This analysis provides a theoretical UV-Vis spectrum, which can be compared with experimental measurements. Furthermore, TD-DFT allows for the characterization of the nature of these transitions, such as n→π* or π→π*, by examining the molecular orbitals involved. beilstein-journals.org This information is critical for understanding the photophysical properties of the compound and its potential applications in areas like organic electronics.

Molecular Docking Studies as Computational Methodologies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com For this compound, docking studies would be used to investigate its potential as a ligand for biological targets, such as enzymes or receptors. jusst.orgd-nb.info

These studies involve placing the molecule into the binding site of a protein and calculating a docking score, which represents the binding affinity. nih.govsid.ir The results can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. researchgate.net This information is fundamental in drug discovery for predicting the biological activity of a compound and guiding the design of more potent analogs. sid.ir

Quantum Chemical Parameters and Reactivity Indices

DFT calculations can be used to determine a range of quantum chemical parameters that describe the global reactivity of a molecule. For this compound, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Other calculated parameters, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, provide a comprehensive picture of the molecule's electronic structure and its propensity to act as an electron donor or acceptor in chemical reactions. nih.gov

Table 2: Key Quantum Chemical Parameters This table illustrates the type of data generated from quantum chemical calculations.

| Parameter | Description |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) |

| Ionization Potential (I) | -E(HOMO) |

| Electron Affinity (A) | -E(LUMO) |

| Electronegativity (χ) | (I + A) / 2 |

Conformation Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformation analysis involves systematically exploring the molecule's potential energy surface (PES) to identify stable conformers (energy minima) and the energy barriers for rotation around single bonds. nih.gov

By scanning the dihedral angle between the aniline and bromopyridine rings, a PES can be generated. nih.gov This analysis reveals the most stable conformation of the molecule and the relative energies of other conformers. Understanding the conformational landscape is essential for rationalizing its interaction with biological targets and its solid-state packing.

Molecular Dynamics Simulations

A hypothetical molecular dynamics simulation of this compound could be designed to understand its conformational flexibility and its interactions with a biological target, such as a protein kinase. Such simulations would typically involve placing the molecule within a simulated physiological environment, often a box of water molecules with ions to mimic physiological salt concentrations.

The primary goals of such a simulation could include: